1,4-Di(1H-imidazol-1-yl)butane

Description

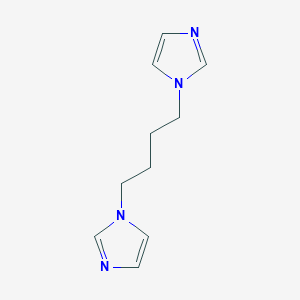

Structure

3D Structure

Properties

IUPAC Name |

1-(4-imidazol-1-ylbutyl)imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4/c1(5-13-7-3-11-9-13)2-6-14-8-4-12-10-14/h3-4,7-10H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCPYQSYWVJQCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCCCN2C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801295191 | |

| Record name | 1,1′-(1,4-Butanediyl)bis(imidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801295191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69506-86-1 | |

| Record name | 1,1′-(1,4-Butanediyl)bis(imidazole) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69506-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-(1,4-Butanediyl)bis(imidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801295191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1,4-Di(1H-imidazol-1-yl)butane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-di(1H-imidazol-1-yl)butane, a versatile bis-imidazole compound. The document details a robust and reproducible synthetic protocol, delving into the underlying reaction mechanism and critical experimental parameters. Furthermore, it outlines a suite of analytical techniques for the thorough characterization of the target compound, ensuring its structural integrity and purity. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the efficient preparation and validation of this compound for a range of scientific applications.

Introduction: The Significance of this compound

Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in numerous biologically active molecules, including the amino acid histidine and purine bases of DNA.[1] The unique electronic properties and hydrogen bonding capabilities of the imidazole ring make it a privileged scaffold in medicinal chemistry and drug design.[1][2] Bis-imidazole derivatives, which feature two imidazole rings connected by a linker, have garnered significant attention due to their diverse applications as ligands in coordination chemistry, precursors to N-heterocyclic carbenes (NHCs), and as key components in the synthesis of ionic liquids and functional polymers.[2][3][4]

This compound, with its flexible butane linker, is a particularly noteworthy member of this class of compounds. The conformational flexibility imparted by the four-carbon chain allows the two imidazole moieties to adopt various spatial orientations, making it an adaptable ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers with diverse topologies and properties.[5] Furthermore, this compound serves as a crucial starting material for the synthesis of dicationic ionic liquids, which have shown promise as metal-free catalysts in polymerization reactions.[6]

This guide will provide a detailed exploration of a common and effective method for the synthesis of this compound, followed by a thorough discussion of the analytical techniques required for its comprehensive characterization.

Synthesis of this compound: A Step-by-Step Protocol and Mechanistic Insights

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between imidazole and a suitable 1,4-dihaloalkane, such as 1,4-dibromobutane. The reaction is facilitated by a base to deprotonate the imidazole, thereby increasing its nucleophilicity.

Reaction Scheme

The overall reaction can be depicted as follows:

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and provides a reliable method for the synthesis of this compound.[6]

Materials:

-

Imidazole

-

1,4-Dibromobutane

-

Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO) or Acetonitrile (CH₃CN)

-

Toluene

-

Deionized Water

-

Ethyl Acetate

-

Brine Solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Deprotonation of Imidazole: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve imidazole (2.0 equivalents) and a base such as sodium hydroxide (2.0 equivalents) or potassium carbonate (2.2 equivalents) in a suitable solvent like DMSO or acetonitrile.[6][7]

-

Reaction Mixture Assembly: Stir the mixture at room temperature for 15 minutes to facilitate the deprotonation of imidazole, forming the imidazolide anion.[7]

-

Addition of Alkylating Agent: Slowly add 1,4-dibromobutane (1.0 equivalent) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-100°C and stir vigorously for 24 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

-

Work-up and Isolation:

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salt byproduct (e.g., NaBr).[6]

-

If DMSO is used as the solvent, pour the filtrate into ice-water and extract the aqueous mixture with ethyl acetate.[7] If acetonitrile is used, evaporate the solvent under reduced pressure.[7]

-

Wash the combined organic layers with water and then with a brine solution.[7]

-

Dry the organic phase over anhydrous magnesium sulfate.[7]

-

Evaporate the solvent in vacuo to obtain the crude product.[7]

-

-

Purification: The crude product can be purified by recrystallization from deionized water or by column chromatography to yield this compound as a white solid.[6]

Mechanistic Considerations and Causality

The choice of base and solvent is crucial for the success of this synthesis. Strong bases like sodium hydroxide or sodium hydride are effective in deprotonating imidazole, which has a pKa of approximately 14.5.[6][8] The resulting imidazolide anion is a potent nucleophile that readily attacks the electrophilic carbon atoms of 1,4-dibromobutane in a classic SN2 reaction.

Polar aprotic solvents such as DMSO and acetonitrile are preferred as they can dissolve the ionic intermediates and reactants while not participating in hydrogen bonding, which could solvate and deactivate the nucleophile. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. For this compound, the expected signals are:

-

A multiplet around 1.77 ppm corresponding to the four protons of the two central methylene groups (-NCH₂(CH₂ )₂CH₂N-).[6]

-

A multiplet around 4.05 ppm corresponding to the four protons of the two methylene groups attached to the nitrogen atoms (-NCH₂ (CH₂)₂CH₂N -).[6]

-

Two broad singlets around 6.98 and 7.12 ppm for the two different protons on the C4 and C5 positions of the imidazole rings.[6]

-

A singlet around 7.65 ppm for the proton on the C2 position of the imidazole rings.[6]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule. The expected signals for this compound are:

-

A signal around 29.1 ppm for the two central methylene carbons (-NCH₂( C H₂)₂CH₂N-).[6]

-

A signal around 47.3 ppm for the two methylene carbons attached to the nitrogen atoms (-N C H₂(CH₂)₂C H₂N-).[6]

-

Signals around 120.5 and 129.2 ppm for the C4 and C5 carbons of the imidazole rings.[6]

-

A signal around 138.4 ppm for the C2 carbon of the imidazole ring.[6]

| ¹H NMR Data | ¹³C NMR Data |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~1.77 | m |

| ~4.05 | m |

| ~6.98 | br s |

| ~7.12 | br s |

| ~7.65 | s |

Data is referenced from a study where the spectrum was recorded in Methanol-d₄.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain information about its structure through fragmentation patterns. For this compound, a high-resolution mass spectrometry (HRMS) technique like Electrospray Ionization (ESI) is commonly used. The expected result would be the observation of the protonated molecular ion [M+H]⁺ with a calculated m/z of 191.1297.[6] The experimental finding of a value very close to this, such as 191.1293, would strongly support the successful synthesis of the target molecule.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for:

-

C-H stretching of the alkane chain around 2937 cm⁻¹.[6]

-

C=C and C=N stretching of the imidazole ring in the region of 1653-1609 cm⁻¹.[6]

-

C-N stretching around 1231 cm⁻¹.[6]

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (C, H, N) in the compound. The experimentally determined percentages should be in close agreement with the theoretically calculated values for the molecular formula C₁₀H₁₄N₄. This analysis is a crucial final step in confirming the purity and elemental composition of the synthesized product.

Applications in Drug Development and Beyond

The versatile nature of this compound and its derivatives makes them valuable in various fields, including:

-

Medicinal Chemistry: As linkers in the design of novel drug candidates, where the imidazole moieties can interact with biological targets. Bis-imidazole compounds have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][4]

-

Materials Science: As organic linkers for the construction of Metal-Organic Frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.[5]

-

Catalysis: As precursors to dicationic ionic liquids that can act as efficient and recyclable metal-free catalysts for various organic transformations, such as ring-opening polymerization.[6]

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined experimental protocol and employing the described analytical techniques, researchers can confidently prepare and validate this important chemical building block. The insights into the reaction mechanism and the rationale behind the experimental choices are intended to empower scientists to not only reproduce this synthesis but also to adapt and innovate upon it for their specific research needs. The diverse potential applications of this compound underscore its significance as a valuable compound for further exploration in both academic and industrial research settings.

References

- 1. researchgate.net [researchgate.net]

- 2. globaljournals.org [globaljournals.org]

- 3. researchgate.net [researchgate.net]

- 4. acgpubs.org [acgpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts: Polymer Synthesis, Kinetics and DFT Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Crystal Structure of 1,4-Di(1H-imidazol-1-yl)butane for Advanced Research Applications

Introduction: The Architectural Significance of a Flexible Linker

In the realms of supramolecular chemistry, materials science, and drug development, the design and synthesis of molecules that can serve as reliable building blocks are of paramount importance. 1,4-Di(1H-imidazol-1-yl)butane, often abbreviated as 'bimb' in literature, stands out as a molecule of significant interest. It is characterized by two terminal imidazole rings connected by a flexible four-carbon aliphatic chain. This unique architecture imparts a combination of rigidity from the aromatic imidazole moieties and conformational flexibility from the butane spacer.

The imidazole ring itself is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antibacterial, antitumor, and anti-inflammatory properties.[1][2] Consequently, understanding the structural and physicochemical properties of imidazole-containing synthons like this compound is crucial for the rational design of novel therapeutic agents.

Furthermore, its role as a versatile N-donor ligand has established it as a critical component in the construction of coordination polymers and metal-organic frameworks (MOFs).[3][4][5][6] The ability of the butane chain to bend and rotate allows it to bridge metal centers at various distances and angles, leading to a rich diversity of network topologies and, consequently, materials with tunable properties for applications in catalysis, gas storage, and sensing.[3]

This guide provides an in-depth technical overview of the synthesis, crystallization, and definitive crystal structure of this compound, offering field-proven insights for researchers, materials scientists, and drug development professionals.

Part 1: Synthesis and Crystallization: From Reagents to Single Crystal

Causality Behind Experimental Choices

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction. The choice of reagents and conditions is dictated by the need for high purity, which is a non-negotiable prerequisite for successful crystallogenesis. Imidazole's acidic proton (on the nitrogen) can be readily removed by a strong base like sodium hydroxide (NaOH) to form the imidazolide anion. This anion then acts as a potent nucleophile, attacking the electrophilic carbon atoms of a difunctionalized alkane, such as 1,4-dibromobutane. Dimethyl sulfoxide (DMSO) is often selected as the solvent due to its high boiling point, allowing for elevated reaction temperatures to drive the substitution, and its ability to dissolve both the organic and inorganic reagents.[7]

The crystallization process is equally critical. For a flexible molecule like this, obtaining single crystals suitable for X-ray diffraction can be challenging. The chosen method of slow evaporation from an aqueous ethanol solution is a trusted technique that allows molecules to self-assemble into a highly ordered lattice gradually, minimizing defects and yielding high-quality crystals.[1] The presence of water in the crystallization medium can lead to the formation of a hydrate, where water molecules are incorporated into the crystal lattice, often stabilizing the structure through hydrogen bonding.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[7]

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark apparatus, add imidazole (5.00 g, 73.45 mmol) and sodium hydroxide (2.93 g, 73.26 mmol).

-

Solvent Addition: Add 40 mL of dimethyl sulfoxide (DMSO) to the flask.

-

Deprotonation: Heat the mixture in an oil bath at 150 °C with stirring for 2 hours. This step facilitates the deprotonation of imidazole to form the sodium imidazolide salt.

-

Alkylation: After cooling, add 1,4-dibromobutane (7.93 g, 36.73 mmol) to the reaction mixture.

-

Reaction: Reheat the mixture and stir at 100 °C for 24 hours to allow for the nucleophilic substitution reaction to proceed to completion.

-

Work-up: Cool the reaction to room temperature. A solid byproduct, sodium bromide (NaBr), will have precipitated. Filter the mixture to remove the NaBr and wash the solid with toluene (10 mL).

-

Purification: Evaporate the filtrate to dryness under reduced pressure. The resulting crude product is then recrystallized from deionized water to yield pure this compound as white needle-like crystals.[7]

Experimental Protocol: Single Crystal Growth

This protocol is based on the successful crystallization of the dihydrate form of the title compound.[1]

-

Solution Preparation: Dissolve the synthesized this compound in a minimal amount of an aqueous ethanol solution.

-

Slow Evaporation: Transfer the solution to a clean vial, loosely cover it to allow for slow evaporation of the solvent at room temperature.

-

Crystal Formation: Colorless, diffraction-quality single crystals are typically formed over a period of several days to a week.

Workflow Diagram: Synthesis and Crystallization

Caption: Workflow for the synthesis and single-crystal growth of this compound.

Part 2: Crystallographic Analysis

The Crystal Structure of this compound Dihydrate

Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of a compound in its solid state. For this compound, the crystal structure has been determined for its dihydrate form (DImB·2H₂O).[1] This analysis reveals not only the precise bond lengths and angles within the molecule but also how individual molecules pack together to form a stable, repeating lattice, governed by intermolecular forces.

The key finding from the crystallographic analysis is that the molecule resides on a crystallographic center of inversion. This means the asymmetric unit—the smallest unique part of the structure from which the entire lattice can be generated by symmetry operations—consists of only half of the bimb molecule and one molecule of water.[1] The full bimb molecule is generated by the inversion symmetry operation, imparting a centrosymmetric conformation to the flexible butyl chain in the crystalline state.

Quantitative Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound dihydrate.[1]

| Parameter | Value |

| Chemical Formula | C₁₀H₁₄N₄ · 2H₂O |

| Formula Weight | 226.28 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.7805(4) |

| b (Å) | 5.22600(10) |

| c (Å) | 15.6110(4) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1204.97(5) |

| Z | 4 |

Z = number of formula units per unit cell.

Supramolecular Assembly and the Role of Water

In the crystal lattice, the water molecules are not passive occupants; they are integral to the stability of the supramolecular architecture. They act as hydrogen bond bridges, linking adjacent molecules of this compound. These hydrogen bonding interactions, along with other weaker van der Waals forces, dictate the overall packing arrangement, creating a robust three-dimensional network. Understanding this network is critical for predicting material properties like solubility and dissolution rates, which are of high importance in drug development.[1]

Logical Relationship Diagramdot

Sources

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Poly[[[μ-1,1′-(butane-1,4-diyl)diimidazole-κ2 N 3:N 3′](μ-cyclohexane-1,4-dicarboxylato-κ4 O 1,O 1′:O 4,O 4′)nickel(II)] 0.25-hydrate] - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts: Polymer Synthesis, Kinetics and DFT Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic and Structural Characterization of 1,4-Di(1H-imidazol-1-yl)butane

This guide provides a comprehensive technical overview of the spectroscopic and structural properties of 1,4-Di(1H-imidazol-1-yl)butane, a versatile bifunctional ligand extensively used in the construction of metal-organic frameworks (MOFs), coordination polymers, and as a precursor in the synthesis of novel ionic liquids and functional materials. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical techniques used to characterize this important chemical compound.

Introduction

This compound, often abbreviated as bimb, possesses a flexible butane linker connecting two imidazole rings. This flexibility allows it to adopt various conformations, making it an excellent building block for creating diverse and functional supramolecular architectures. A thorough understanding of its spectroscopic signature is paramount for confirming its synthesis, assessing its purity, and elucidating its coordination behavior in more complex systems. This guide will delve into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction data for this compound, providing expert insights into data interpretation and experimental considerations.

Molecular Structure and Conformation

The molecular structure of this compound consists of two imidazole rings linked by a central four-carbon aliphatic chain. The molecule's flexibility, stemming from the rotatable C-C and C-N bonds of the butane linker, is a key determinant of its chemical and physical properties.

Caption: Molecular structure of this compound.

In the solid state, particularly in its dihydrate form (DImB·2H₂O), the molecule adopts a centrosymmetric conformation. The asymmetric unit consists of half of the parent molecule with one water molecule.[1] The crystal structure reveals that the molecule lies on a center of inversion.[1] This inherent symmetry has a direct impact on its spectroscopic properties, particularly in the solid state.

Spectroscopic Data and Interpretation

A multi-technique spectroscopic approach is essential for the unambiguous characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of this compound.

The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.65 | s | 2H | N=CH-N (imidazole ring) |

| 7.12 | br s | 2H | HC=CHNCH₂ (imidazole ring) |

| 6.98 | br s | 2H | HC=CHNCH₂ (imidazole ring) |

| 4.05 | m | 4H | NCH₂(CH₂)₂CH₂N |

| 1.77 | m | 4H | NCH₂(CH₂)₂CH₂N |

Data obtained in Methanol-d₄ at 500 MHz.[2]

Interpretation:

-

Imidazole Protons: The three distinct signals in the aromatic region (δ 6.9-7.7 ppm) are characteristic of the imidazole ring protons. The downfield singlet at δ 7.65 ppm corresponds to the proton at the C2 position, situated between the two nitrogen atoms. The two broader singlets at δ 7.12 and 6.98 ppm are assigned to the protons at the C4 and C5 positions.

-

Butane Linker Protons: The aliphatic region of the spectrum is characterized by two multiplets. The multiplet at δ 4.05 ppm corresponds to the methylene protons directly attached to the imidazole nitrogen atoms (NCH₂). The upfield multiplet at δ 1.77 ppm is assigned to the central methylene protons of the butane chain (NCH₂CH₂). The integration of these signals (4H each) is consistent with the molecular structure.

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 138.4 | N=CH-N (imidazole ring) |

| 129.2 | HC=CHNCH₂ (imidazole ring) |

| 120.5 | HC=CHNCH₂ (imidazole ring) |

| 47.3 | NCH₂(CH₂)₂CH₂N |

| 29.1 | NCH₂(CH₂)₂CH₂N |

Data obtained in Methanol-d₄ at 125 MHz.[2]

Interpretation:

-

Imidazole Carbons: Three signals are observed in the downfield region, corresponding to the three distinct carbon environments in the imidazole ring. The signal at δ 138.4 ppm is assigned to the C2 carbon, while the signals at δ 129.2 and 120.5 ppm correspond to the C4 and C5 carbons.

-

Butane Linker Carbons: In the aliphatic region, two signals are present. The signal at δ 47.3 ppm is attributed to the methylene carbons bonded to the nitrogen atoms (NCH₂), and the signal at δ 29.1 ppm corresponds to the inner methylene carbons of the butane chain (NCH₂CH₂).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2937 | Medium | C-H stretching (aliphatic) |

| 1653 | Medium | C=C stretching (imidazole ring) |

| 1609 | Medium | C=N stretching (imidazole ring) |

| 1231 | Strong | C-N stretching |

Data obtained as a thin film.[2]

Interpretation:

The IR spectrum exhibits characteristic absorption bands that confirm the presence of both the imidazole rings and the aliphatic butane linker. The C-H stretching vibrations of the butane chain are observed around 2937 cm⁻¹. The characteristic stretching vibrations of the imidazole ring, including C=C and C=N bonds, appear in the 1653-1609 cm⁻¹ region. A strong band at 1231 cm⁻¹ is indicative of the C-N stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

High-Resolution Mass Spectrometry (HRMS):

Electrospray Ionization (ESI):

Mass spectra recorded in positive ion mode (ESI+) have shown the presence of ions corresponding to [M+Na]⁺ and [2M+Na]⁺.[1]

Interpretation:

The high-resolution mass spectrometry data provides a very accurate mass measurement of the protonated molecule, confirming the elemental composition of C₁₀H₁₄N₄. The observation of sodium adducts in the ESI mass spectrum is common for molecules containing heteroatoms with lone pairs of electrons that can coordinate with sodium ions present as impurities in the sample or solvent.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of this compound, based on established literature procedures.

Synthesis of this compound

Caption: Synthetic workflow for this compound.

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add imidazole and sodium hydroxide in dimethyl sulfoxide (DMSO).

-

Heat the mixture to 150 °C and stir for 2 hours.

-

Cool the reaction mixture and add 1,4-dibromobutane.

-

Filter the reaction mixture to remove the sodium bromide byproduct.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Recrystallize the crude product from deionized water to obtain pure this compound as white needle-like crystals.[2]

Spectroscopic Characterization Protocols

Caption: Workflow for the spectroscopic characterization of this compound.

-

NMR Spectroscopy:

-

Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., Methanol-d₄, Chloroform-d, or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Process the spectra (Fourier transformation, phasing, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

-

IR Spectroscopy:

-

Prepare the sample as a thin film on a suitable IR-transparent window (e.g., KBr or NaCl plates) or as a KBr pellet.

-

Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

-

-

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum in the desired mass range and analyze the molecular ion peak and any fragmentation patterns. For accurate mass measurements, use a high-resolution mass spectrometer.

-

Conclusion

This technical guide has provided a detailed overview of the spectroscopic and structural characterization of this compound. The combination of NMR and IR spectroscopy, along with mass spectrometry, allows for the unambiguous identification and purity assessment of this important compound. The crystallographic data further provides valuable insights into its solid-state conformation. The experimental protocols outlined herein offer a practical guide for researchers working with this versatile building block. A thorough understanding of these analytical techniques is crucial for the successful synthesis and application of this compound in various fields of chemical science.

References

-

Sutthasupa, S., et al. (2019). Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts: Polymer Synthesis, Kinetics and DFT Mechanistic Study. Polymers, 11(1), 139. [Link]

-

PubChem. (n.d.). 1,1'-(1,4-Butanediyl)bis(imidazole). National Center for Biotechnology Information. [Link]

-

Al-Otaibi, J. S., et al. (2021). Synthesis and characterization of 1,4-di(1H-imidazol-1-yl) butane dihydrate and 1,4-di(1H-2-methylimidazol-1-yl) butane tetrahydrate: A study of the methyl group effect on spectroscopic data, thermal properties, and the crystal structures. Journal of Molecular Structure, 1224, 129018. [Link]

Sources

Thermal Properties of 1,4-Di(1H-imidazol-1-yl)butane: An In-depth Technical Guide

Introduction

1,4-Di(1H-imidazol-1-yl)butane, a versatile linker molecule in the synthesis of coordination polymers and metal-organic frameworks (MOFs), possesses thermal properties that are critical to its application in materials science and drug development. The stability of this compound under varying temperatures dictates its suitability for different synthetic conditions and the operational limits of the resulting materials. This technical guide provides a comprehensive overview of the thermal behavior of this compound, with a focus on its hydrated form, for which experimental data is available. We will delve into the key thermal parameters, the methodologies used for their determination, and the interpretation of the resulting data for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of the molecule's physical and chemical characteristics is paramount before delving into its thermal properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₄ | [PubChem][1] |

| Molecular Weight | 190.25 g/mol | [PubChem][1] |

| Appearance | White to light yellow powder or crystal | [TCI Chemicals] |

| CAS Number | 69506-86-1 | [TCI Chemicals] |

Thermal Analysis of this compound Dihydrate

Detailed thermal analysis has been conducted on the dihydrate form of this compound (DImB·2H₂O), providing valuable insights into its thermal stability and phase transitions. These studies typically employ Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to elucidate the material's behavior upon heating.[2]

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis of this compound dihydrate reveals a multi-step decomposition process. The initial weight loss, occurring at lower temperatures, is attributed to the loss of water molecules (desolvation). This is followed by the decomposition of the anhydrous organic molecule at higher temperatures.

A study on coordination polymers incorporating 1,4-bis(1H-imidazol-1-yl)butane indicated that the decomposition of the organic linker occurs in the range of 150–300 °C, commencing with desolvation.[3] For the dihydrate form, the initial weight loss corresponding to the two water molecules is expected to occur below this range. The subsequent decomposition of the anhydrous this compound would then follow.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry provides information on the phase transitions of a material, such as melting and crystallization. For this compound dihydrate, the DSC thermogram would be expected to show an endothermic peak corresponding to the energy required to remove the water of hydration, followed by a sharp endothermic peak at the melting point of the anhydrous compound.

Experimental Protocols for Thermal Analysis

To ensure the reproducibility and accuracy of thermal property measurements, standardized experimental protocols are essential. The following sections detail the methodologies for TGA and DSC analysis of compounds like this compound.

Thermogravimetric Analysis (TGA) Workflow

The following diagram illustrates a typical workflow for TGA.

Step-by-Step TGA Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a tared TGA crucible (typically alumina or platinum).

-

Instrument Setup: Place the crucible in the TGA instrument's autosampler or manually load it onto the balance.

-

Atmosphere Control: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature (e.g., 600 °C).

-

-

Data Acquisition: Continuously record the sample weight as a function of temperature.

-

Data Analysis: Plot the percentage weight loss versus temperature to obtain the TGA curve. The derivative of this curve (DTG) can be plotted to identify the temperatures of maximum weight loss rates.

Differential Scanning Calorimetry (DSC) Workflow

The following diagram illustrates a typical workflow for DSC.

Step-by-Step DSC Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum or copper DSC pan.

-

Encapsulation: Hermetically seal the pan to ensure a controlled atmosphere around the sample. A reference pan is left empty.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Atmosphere Control: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature above the expected melting point (e.g., 200 °C).

-

Optionally, a cooling and second heating cycle can be performed to investigate crystallization behavior and glass transitions.

-

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis: Plot the heat flow versus temperature to obtain the DSC thermogram. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition) will appear as peaks.

Interpretation of Thermal Data and Implications for Drug Development

The thermal properties of this compound and its derivatives are of significant interest in drug development. The melting point, for instance, influences the solubility and dissolution rate of an active pharmaceutical ingredient (API). A lower melting point generally corresponds to higher solubility.

The thermal stability, as determined by TGA, is crucial for assessing the shelf-life and storage conditions of a drug substance. Decomposition at elevated temperatures can lead to a loss of potency and the formation of potentially harmful degradation products. Therefore, understanding the decomposition profile is a critical aspect of drug formulation and stability testing.

Furthermore, in the context of developing co-crystals or salts of an API with this compound as a co-former, DSC is an invaluable tool for identifying the formation of new crystalline phases with distinct thermal properties.

Conclusion

While specific thermal data for anhydrous this compound remains to be fully elucidated in publicly accessible literature, the analysis of its dihydrate form and related compounds provides a strong foundation for understanding its thermal behavior. The established methodologies of TGA and DSC are robust techniques for characterizing its stability and phase transitions. For researchers in materials science and drug development, a thorough thermal characterization of this versatile imidazole derivative is a critical step in harnessing its full potential in various applications.

References

-

Synthesis and characterization of 1,4-di(1H-imidazol-1-yl) butane dihydrate and 1,4-di(1H-2-methylimidazol-1-yl) butane tetrahydrate: A study of the methyl group effect on spectroscopic data, thermal properties, and the crystal structures. ResearchGate. [Link]

-

Architectonic and Desolvation Activation Energies of Five New Mixed-Ligand Copper(II) Coordination Polymers of 5-Sulfoisophthalate and 1,3-Bis(1H-imidazol-1-yl)propane or 1,4-Bis(1H-imidazol-1-yl)butane. Crystal Growth & Design - ACS Publications. [Link]

-

Typical laboratory synthesis of N-alkyl imidazoles. ResearchGate. [Link]

-

Thermodynamic Study of 1,4-Bis(3-methylimidazolium-1-yl)butane Bis(trifluoromethylsulfonyl)imide ([C4(MIm)2][NTf2]2) from 6 to 350 K. MDPI. [Link]

-

Functional Ionic Liquid Crystals. Langmuir - ACS Publications. [Link]

-

Synthesis of Nitrogen-Rich Imidazole, 1,2,4-Triazole and Tetrazole-Based Compounds. Request PDF - ResearchGate. [Link]

-

Tuning the position of methyl groups to realize highly efficient deep-red PhOLEDs. Journal of Materials Chemistry C. [Link]

-

(PDF) Thermodynamic Study of 1,4-Bis(3-methylimidazolium-1-yl)butane Bis(trifluoromethylsulfonyl)imide ([C4(MIm)2][NTf2]2) from 6 to 350 K. ResearchGate. [Link]

-

1,4-Bis[2-(2-pyridyl)-1H-imidazol-1-yl]butane. NIH. [Link]

-

1,1'-(1,4-Butanediyl)bis(imidazole). PubChem - NIH. [Link]

-

Table 2 DSC data for compound 1-4. ResearchGate. [Link]

-

Thermodynamics Properties of 1,1-Carbonyldiimidazole (CDI) and 4-Imidazole Acrylic Acid, Obtained by DSC and Combustion Calorimetry. Journal of the Mexican Chemical Society. [Link]

-

(PDF) Thermodynamics Properties of 1,1-Carbonyldiimidazole (CDI) and 4- Imidazole Acrylic Acid, Obtained by DSC and Combustion Calorimetry. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1,4-Di(1H-imidazol-1-yl)butane in Common Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,4-Di(1H-imidazol-1-yl)butane. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's behavior in various solvent systems. We will explore the physicochemical properties of this compound, predict its solubility based on the principle of "like dissolves like," and provide detailed, field-proven protocols for the empirical determination of its solubility. This guide is structured to empower the reader with the theoretical knowledge and practical methodologies necessary to effectively work with this compound.

Introduction: Understanding the Molecule

This compound is a bifunctional organic compound featuring two imidazole rings linked by a four-carbon aliphatic chain.[1] The imidazole moiety is a key heterocyclic structure found in many biologically active molecules, imparting unique chemical properties.[2] The presence of two such rings on a flexible butane linker suggests a molecule with a complex interplay of polar and nonpolar characteristics, which will be the primary determinant of its solubility. A thorough understanding of its solubility is critical for a wide range of applications, including its use as a linker in the synthesis of metal-organic frameworks (MOFs), as a component in ionic liquids, and as a scaffold in medicinal chemistry.

Theoretical Analysis of Solubility

The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. To predict the solubility of this compound, we must first analyze its molecular structure and inherent properties.

Molecular Structure and Physicochemical Properties

-

Molecular Formula: C₁₀H₁₄N₄[1]

-

Molecular Weight: 190.25 g/mol [1]

-

Key Structural Features:

-

Two Imidazole Rings: These are aromatic, polar heterocycles. The nitrogen atoms in the imidazole ring are key to its polarity and hydrogen bonding capabilities.

-

Butane Linker: This is a nonpolar, flexible aliphatic chain.

-

The molecule's overall character is a hybrid of the polar imidazole groups and the nonpolar butane bridge. This duality is central to its solubility behavior.

Intermolecular Forces and Solubility Prediction

The principle of "like dissolves like" is our primary guide for predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.

-

Polarity: The imidazole rings contain nitrogen atoms with lone pairs of electrons, creating a dipole moment. The butane chain is nonpolar. The molecule as a whole can be considered moderately polar.

-

Hydrogen Bonding: The imidazole ring has a nitrogen atom that can act as a hydrogen bond acceptor (the pyridine-like nitrogen) and another that, when protonated, can act as a hydrogen bond donor (the pyrrole-like nitrogen).[3][4][5] This capacity for hydrogen bonding is a significant factor in its potential solubility in protic solvents.

-

Van der Waals Forces: The entire molecule will exhibit London dispersion forces, which will be the primary mode of interaction with nonpolar solvents.

The interplay of these features can be visualized as follows:

Caption: Intermolecular interactions governing solubility.

Predicted Solubility in Common Solvents

Based on the analysis above, we can predict the solubility of this compound in different classes of solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Moderate | The ability of the imidazole rings to form hydrogen bonds with the solvent is the dominant factor. The nonpolar butane linker may slightly reduce solubility compared to imidazole itself. Crystallization from aqueous ethanol suggests good solubility in this mixture.[2] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone | Moderate to High | Strong dipole-dipole interactions between the polar imidazole rings and the solvent are expected. The lack of hydrogen bond donation from the solvent may make solubility slightly lower than in protic solvents. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The polar imidazole rings will have unfavorable interactions with nonpolar solvents. The nonpolar butane linker is not sufficient to overcome the polarity of the imidazole moieties. |

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for accurate solubility data. The following protocols are designed to be robust and self-validating.

Qualitative Solubility Assessment

This initial test provides a rapid assessment of solubility in a range of solvents.

Protocol:

-

Preparation: Dispense approximately 10 mg of this compound into a series of labeled small test tubes or vials.

-

Solvent Addition: To each tube, add 1 mL of a different solvent from the list of common solvents.

-

Mixing: Vigorously vortex or shake each tube for 60 seconds.

-

Observation: Visually inspect each tube for the dissolution of the solid. Observe against a contrasting background.

-

Classification:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[6][7][8][9]

Caption: Workflow for the shake-flask solubility assay.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a sealed vial. The excess is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Place the vial in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. For best results, centrifuge the sample and then filter the supernatant through a chemically inert syringe filter (e.g., PTFE).

-

Quantification: Determine the concentration of this compound in the clear filtrate using a suitable analytical method. UV-Vis spectroscopy is a common and accessible technique.

Quantification by UV-Vis Spectroscopy

Imidazole and its derivatives absorb UV light, making UV-Vis spectroscopy a viable method for quantification.[10][11][12]

Protocol:

-

Determine λ_max: Prepare a dilute solution of this compound in the solvent of interest. Scan the absorbance from approximately 200 to 400 nm to find the wavelength of maximum absorbance (λ_max).

-

Prepare Standards: Create a series of standard solutions of known concentrations of this compound in the same solvent used for the solubility test.

-

Generate a Calibration Curve: Measure the absorbance of each standard solution at the determined λ_max. Plot absorbance versus concentration. The resulting graph should be linear, following the Beer-Lambert law.

-

Measure Sample Absorbance: Dilute the filtrate from the shake-flask experiment with the same solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λ_max.

-

Calculate Solubility: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the original concentration in the saturated solution. This value represents the solubility.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and concise table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | [Experimental Value] | [Calculated Value] |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| DMSO | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] |

| Hexane | 25 | [Experimental Value] | [Calculated Value] |

The experimentally determined values can then be compared to the theoretical predictions to gain a deeper understanding of the intermolecular forces driving the dissolution process.

Conclusion

The solubility of this compound is a nuanced property governed by the dual nature of its polar imidazole rings and nonpolar butane linker. This guide has provided a robust theoretical framework for predicting its solubility in a range of common laboratory solvents, alongside detailed, actionable protocols for its empirical determination. By combining theoretical understanding with rigorous experimental methodology, researchers can confidently and accurately assess the solubility of this versatile compound, enabling its effective use in a multitude of scientific applications.

References

-

ACS Publications.

-

PubMed Central.

-

ACS Publications.

-

Chemistry For Everyone - YouTube.

-

Enamine.

-

ResearchGate.

-

Metallomics (RSC Publishing).

-

Nanoscale (RSC Publishing).

-

PubMed Central.

-

PubMed Central.

-

Regulations.gov.

-

BioAssay Systems.

-

Semantic Scholar.

-

Benchchem.

-

ResearchGate.

-

MDPI.

-

ResearchGate.

-

PubChem.

-

PubMed Central.

-

The Royal Society of Chemistry.

-

ResearchGate.

-

Jurnal UPI.

-

QIAGEN.

-

Sigma-Aldrich.

-

TCI Chemicals.

Sources

- 1. 1,1'-(1,4-Butanediyl)bis(imidazole) | C10H14N4 | CID 5251826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Imidazole–Imidazole Hydrogen Bonding in the pH-Sensing Histidine Side Chains of Influenza A M2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Observation of the Imidazole-Imidazolium Hydrogen Bonds Responsible for Selective Proton Conductance in the Influenza A M2 Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. How does imidazole affect my quantitation of protein? [qiagen.com]

molecular properties of 1,4-bis(imidazol-1-yl)butane

An In-depth Technical Guide on the Molecular Properties of 1,4-bis(imidazol-1-yl)butane

Executive Summary

1,4-bis(imidazol-1-yl)butane, often abbreviated as 'bimb' or 'bib', is a versatile N-donor heterocyclic ligand that has garnered significant attention in the fields of coordination chemistry, materials science, and drug development. Its structure, featuring two imidazole rings linked by a flexible butyl chain, allows it to adopt various conformations, making it an exceptional building block for constructing diverse and functional supramolecular architectures such as Metal-Organic Frameworks (MOFs) and coordination polymers. This guide provides a comprehensive overview of the core , detailing its synthesis, structural characteristics, spectroscopic profile, and its pivotal role as a ligand. We further explore its applications, offering field-proven insights for researchers and scientists.

Introduction: The Significance of Flexible Bis-Imidazole Ligands

The imidazole ring is a cornerstone in medicinal and coordination chemistry, present in vital biological molecules like the amino acid histidine and purine bases.[1][2] Its derivatives are integral to the development of new drugs, exhibiting a wide spectrum of biological activities.[1][3] In supramolecular chemistry, bifunctional imidazole-containing ligands are highly valued for their ability to bridge metal centers, creating extended networks with tailored properties.[4]

Among these, 1,4-bis(imidazol-1-yl)butane stands out due to the conformational flexibility of its butane spacer. This flexibility is not a trivial feature; it is the critical determinant that allows the ligand to adapt to the specific geometric preferences of different metal ions, leading to a rich variety of architectures and topologies.[5][6] Understanding the fundamental molecular properties of this ligand is therefore paramount for the rational design of advanced materials with potential applications in catalysis, gas storage, luminescence, and targeted drug delivery.[1][5][7]

Molecular Structure and Physicochemical Properties

The utility of 1,4-bis(imidazol-1-yl)butane begins with its fundamental molecular and physical characteristics. These properties dictate its behavior in solution and the solid state, influencing reaction kinetics, crystallization, and the final architecture of its coordination complexes.

Chemical Identity

The compound is a symmetrical molecule composed of a central C4 alkyl chain linking the N1 positions of two imidazole rings.

Caption: Chemical structure of 1,4-bis(imidazol-1-yl)butane.

Table 1: Core Molecular Properties of 1,4-bis(imidazol-1-yl)butane

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄N₄ | [8] |

| IUPAC Name | 1-[4-(1H-Imidazol-1-yl)butyl]-1H-imidazole | |

| Synonyms | 1,1'-(1,4-Butanediyl)bis(imidazole), bimb | [8][9] |

| Molecular Weight | 190.25 g/mol | [8] |

| Appearance | White to light yellow powder or needle-like crystals | [10][11] |

| Melting Point | 79.2–81.9 °C |[10] |

Spectroscopic Profile

Spectroscopic analysis is fundamental for confirming the identity and purity of the synthesized ligand. The key is not just to acquire the spectra, but to understand how the molecular structure gives rise to the observed signals.

-

¹H NMR: The proton NMR spectrum is characteristically simple due to the molecule's symmetry. Key signals include multiplets for the methylene protons of the butane chain and distinct signals for the three different protons on the imidazole rings.[10]

-

¹³C NMR: The carbon spectrum corroborates the structure, showing signals for the two distinct methylene carbons in the butyl chain and the three aromatic carbons of the imidazole ring.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying characteristic functional groups. Key vibrational bands include C-H stretching from the butyl chain and imidazole rings, C=C and C=N stretching within the imidazole rings, and C-N stretching vibrations.[10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass, which is a definitive confirmation of the elemental composition. The compound typically shows a strong signal for the protonated molecule [M+H]⁺ in ESI+ mode.[1][10]

Table 2: Key Spectroscopic Data for 1,4-bis(imidazol-1-yl)butane

| Technique | Peak/Signal (Solvent: MeOH-d₄) | Assignment | Source |

|---|---|---|---|

| ¹H NMR | δ 7.65 (s, 2H) | N=CH-N proton of imidazole ring | [10] |

| δ 7.12 (br s, 2H) | HC=CHNCH₂ proton of imidazole ring | [10] | |

| δ 6.98 (br s, 2H) | HC=CHNCH₂ proton of imidazole ring | [10] | |

| δ 4.05 (m, 4H) | NCH₂(CH₂)₂CH₂N (alpha-protons) | [10] | |

| δ 1.77 (m, 4H) | NCH₂(CH₂)₂CH₂N (beta-protons) | [10] | |

| ¹³C NMR | δ 138.4 | N=CH-N carbon | [10] |

| δ 129.2 | HC=CHNCH₂ carbon | [10] | |

| δ 120.5 | HC=CHNCH₂ carbon | [10] | |

| δ 47.3 | NCH₂ carbon | [10] | |

| δ 29.1 | NCH₂CH₂ carbon | [10] | |

| IR (cm⁻¹) | 2937 | C-H stretch | [10] |

| 1653 | C=C stretch | [10] | |

| 1609 | C=N stretch | [10] | |

| 1231 | C-N stretch | [10] |

| HRMS (ESI) | m/z 191.1293 | [M+H]⁺ (Calculated: 191.1297) |[10] |

Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive structural information. The dihydrate form of 1,4-bis(imidazol-1-yl)butane (DImB·2H₂O) crystallizes in an orthorhombic system, which provides precise bond lengths, angles, and the conformation of the molecule in the solid state.[1] This data is invaluable for computational modeling and for understanding the packing forces that govern the crystal lattice.

Table 3: Crystallographic Data for 1,4-di(1H-imidazol-1-yl) butane dihydrate (DImB·2H₂O)

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Orthorhombic | [1] |

| Space Group | Pbca | [1] |

| a (Å) | 14.7805(4) | [1] |

| b (Å) | 5.22600(10) | [1] |

| c (Å) | 15.6110(4) |[1] |

In its coordination complexes, the butane chain's flexibility is evident. For instance, in [Cd(NCO)₂(bimb)₂], the chain adopts an all-anti conformation, while in [Ni(bimb)₂Cl₂], the dihedral angle between the imidazole rings is 60.99°.[12][13] This adaptability is the key to its widespread use as a versatile linker.

Thermal Properties

Thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential to determine the material's stability and phase transition behavior.[1] For its hydrated form, TGA can quantify the loss of water molecules upon heating. For its dicationic ionic liquid derivatives, such as [C₄(MIm)₂][NTf₂]₂, detailed thermodynamic studies have determined the temperature, enthalpy, and entropy of fusion, providing critical data for applications at elevated temperatures.[14][15]

Synthesis and Characterization

A robust and reproducible synthesis is the foundation of all subsequent research. The primary route to 1,4-bis(imidazol-1-yl)butane is a nucleophilic substitution reaction.

Synthetic Pathway

The synthesis involves the deprotonation of imidazole using a strong base, creating the imidazolate anion, which is a potent nucleophile. This anion then displaces halide leaving groups on a 1,4-dihaloalkane in a classic Williamson ether-like synthesis. The choice of base and solvent is critical for optimizing yield and minimizing side products. Using NaOH in DMSO is a common and effective method.[10]

Caption: Synthetic pathway for 1,4-bis(imidazol-1-yl)butane.

Experimental Protocol: Synthesis of 1,4-bis(imidazol-1-yl)butane

This protocol is adapted from established literature procedures and is designed to be self-validating through in-process checks and final characterization.[10]

-

System Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a Dean-Stark apparatus. The flask is placed in an oil bath on a magnetic stirrer hotplate. Causality: The Dean-Stark apparatus helps remove any trace amounts of water that could interfere with the reaction, although DMSO is the primary solvent.

-

Reactant Charging: To the flask, add imidazole (5.00 g, 73.45 mmol) and sodium hydroxide (2.93 g, 73.26 mmol). Add 40 mL of dimethyl sulfoxide (DMSO).

-

Imidazolate Formation: Stir the mixture and heat to 150 °C for 2 hours. This step ensures the complete deprotonation of imidazole to form the sodium imidazolate salt.

-

Alkylation: Cool the mixture slightly, then add 1,4-dibromobutane (4.75 g, 22.0 mmol) dropwise. Causality: A slight excess of the imidazolate salt ensures the complete reaction of the more valuable dibromobutane.

-

Reaction Completion: Heat the reaction mixture at a suitable temperature (e.g., 90-100 °C) and monitor by TLC until the starting materials are consumed.

-

Workup and Isolation: Cool the reaction mixture to room temperature and pour it into 200 mL of cold deionized water. A white precipitate should form. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude solid from hot deionized water to yield pure 1,4-bis(imidazol-1-yl)butane as white, needle-like crystals.[10]

-

Validation: Dry the product under vacuum and determine the yield. Confirm the identity and purity of the product using melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the results to established data.[10]

Role as a Ligand in Coordination Chemistry

The true power of 1,4-bis(imidazol-1-yl)butane is realized when it is used as a molecular linker. Its ability to bridge metal ions leads to the formation of one-, two-, or three-dimensional coordination polymers and MOFs.

Coordination Modes and Flexibility

The butane chain can twist and turn, allowing the two terminal imidazole rings to coordinate to metal centers at various distances and angles. This results in diverse structural motifs, including simple linear chains, complex interwoven networks, and polycatenated frameworks.[5][12][13] The imidazole rings coordinate to metal ions through the pyridinic nitrogen atom (N3), acting as monodentate ligands.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1,4-bis(2-methyl-1H-imidazol-1-yl)butane [myskinrecipes.com]

- 8. 1,1'-(1,4-Butanediyl)bis(imidazole) | C10H14N4 | CID 5251826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,4-Di(1H-imidazol-1-yl)butane | 69506-86-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 10. Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts: Polymer Synthesis, Kinetics and DFT Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | 69506-86-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. Poly[bis[μ2-1,4-bis(1H-imidazol-1-yl)butane]dichloridonickel(II)] - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Poly[bis[μ-1,4-bis(imidazol-1-yl)butane]dicyanatocadmium(II)] - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thermodynamic Study of 1,4-Bis(3-methylimidazolium-1-yl)butane Bis(trifluoromethylsulfonyl)imide ([C4(MIm)2][NTf2]2) from 6 to 350 K [mdpi.com]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of Bis(imidazole) Derivatives from 1,4-Dichlorobutane for Drug Development Professionals

Introduction: The Significance of Bis(imidazole) Scaffolds in Medicinal Chemistry

Bis(imidazole) derivatives represent a privileged scaffold in drug discovery, demonstrating a remarkable breadth of pharmacological activities.[1][2][3][4] These heterocyclic compounds are integral to the development of novel therapeutic agents, with applications spanning antimicrobial, anticancer, antiviral, and anti-inflammatory domains.[1][5] The versatility of the bis(imidazole) core lies in the linker connecting the two imidazole rings. The nature of this linker, in this case, a flexible four-carbon chain derived from 1,4-dichlorobutane, critically influences the molecule's conformational freedom, which in turn dictates its interaction with biological targets. This guide provides an in-depth technical exploration of the synthesis of bis(imidazole) derivatives utilizing 1,4-dichlorobutane, tailored for researchers, scientists, and drug development professionals.

Core Synthesis Strategy: A Mechanistic Deep Dive into Nucleophilic Substitution

The cornerstone of the synthesis of bis(imidazole) derivatives from 1,4-dichlorobutane is a classic bimolecular nucleophilic substitution (SN2) reaction.[6] The reaction proceeds through the nucleophilic attack of the imidazole ring on the electrophilic carbon atoms of 1,4-dichlorobutane.

Causality Behind Experimental Choices:

-

The Nucleophile: The imidazole ring itself is a moderate nucleophile. To enhance its reactivity, a base is employed to deprotonate the N-H proton, generating a more potent imidazolate anion.[7][8] This deprotonation significantly increases the electron density on the nitrogen atoms, thereby accelerating the nucleophilic attack.

-

The Electrophile: 1,4-Dichlorobutane serves as the dielectrophilic linker. The carbon-chlorine bonds are polarized, rendering the carbon atoms susceptible to nucleophilic attack. Chlorine is a good leaving group, facilitating the displacement reaction.

-

The Solvent: The choice of solvent is critical for the success of an SN2 reaction. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, are ideal as they can solvate the cation of the base (e.g., K⁺ from K₂CO₃) while not strongly solvating the nucleophile, thus preserving its reactivity. A recent study also highlighted the use of dimethyl sulfoxide (DMSO) as a key polar additive to improve conversion rates, particularly in the synthesis of related bis(imidazolium) salts.[9]

Caption: SN2 mechanism for bis(imidazole) synthesis.

Field-Proven Experimental Protocol: A Self-Validating System

The following protocol for the synthesis of 1,1'-(1,4-butanediyl)bis(imidazole) is designed for reproducibility and high yield. A microwave-assisted synthesis has also been reported to reduce reaction times significantly.[10]

Materials:

-

Imidazole

-

1,4-Dichlorobutane

-

Sodium Hydroxide (NaOH)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates and chamber

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve imidazole (2.0 equivalents) and sodium hydroxide (2.0 equivalents) in DMSO.

-

Reagent Addition: To the stirring solution, add 1,4-dichlorobutane (1.0 equivalent) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-90°C and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by TLC.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine to remove any residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure bis(imidazole) derivative.

Sources

- 1. globaljournals.org [globaljournals.org]

- 2. clinmedkaz.org [clinmedkaz.org]

- 3. ijrar.org [ijrar.org]

- 4. researchgate.net [researchgate.net]

- 5. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zenodo.org [zenodo.org]

- 8. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 9. researchgate.net [researchgate.net]

- 10. sciforum.net [sciforum.net]

preparation of 1,4-di(1H-imidazol-1-yl)butane dihydrate

An In-depth Technical Guide to the Preparation and Characterization of 1,4-di(1H-imidazol-1-yl)butane Dihydrate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive and scientifically grounded framework for the synthesis, purification, and detailed characterization of this compound dihydrate (DImB·2H₂O). This flexible bis-imidazole ligand is a pivotal building block in supramolecular chemistry and the design of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). By elucidating the causality behind experimental choices, this document serves as an expert-level resource for researchers, chemists, and materials scientists. The protocols herein are designed to be self-validating, supported by extensive characterization data and authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of a Flexible Linker

This compound, often abbreviated as 'bimb' or 'DImB', belongs to a critical class of N-donor ligands characterized by two imidazole rings separated by a flexible alkyl spacer.[1] This flexibility is paramount; unlike rigid linkers, the butane chain can bend and rotate, allowing the ligand to adapt to the specific coordination geometries of various metal ions.[1] This conformational adaptability enables the construction of a diverse array of coordination polymers with unique topologies and potential applications in gas storage, catalysis, and photoluminescence.[2][3][4]

The compound frequently crystallizes from aqueous solutions as a dihydrate, DImB·2H₂O. The presence of water molecules within the crystal lattice is not trivial; they play a crucial role in stabilizing the supramolecular architecture through hydrogen bonding.[5] Understanding the synthesis and precise structure of this hydrated form is therefore essential for its rational application in materials design. This guide presents a detailed methodology, from first principles to final validation, for preparing high-purity, crystalline this compound dihydrate.

Synthesis: A Mechanistic Approach to N-Alkylation

The synthesis of this compound is a classic example of a double N-alkylation reaction, a type of nucleophilic substitution.

Core Principles and Reagent Selection

-

Nucleophile: Imidazole (C₃H₄N₂) is a five-membered aromatic heterocycle. While it is a weak base, the proton on one of its nitrogen atoms can be removed by a stronger base.[5]

-

Base: A strong base, such as sodium hydroxide (NaOH), is employed to deprotonate imidazole. This generates the imidazolate anion, which is a significantly more potent nucleophile.

-

Electrophile: A difunctional alkylating agent, such as 1,4-dichlorobutane or 1,4-dibromobutane, provides the four-carbon spacer. The terminal halogen atoms are good leaving groups, making the adjacent carbon atoms susceptible to nucleophilic attack.[6]

-

Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) is ideal. It effectively dissolves the ionic intermediates (sodium imidazolate) while not participating in hydrogen bonding, which could otherwise solvate and hinder the nucleophile.[6]

Reaction Mechanism

The reaction proceeds via a two-step Williamson ether-like synthesis for amines. First, the base abstracts a proton from imidazole, creating the highly reactive imidazolate anion. This anion then attacks one of the electrophilic carbons of the 1,4-dihalobutane, displacing a halide ion. The process is repeated at the other end of the butane chain with a second imidazole molecule to yield the final product.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature methods.[1][6] An alternative approach using microwave irradiation can significantly reduce reaction times.[1]

Reagents & Equipment:

-

Imidazole (2.0 eq)

-

Sodium Hydroxide (2.0 eq)

-

1,4-Dichlorobutane or 1,4-Dibromobutane (1.0 eq)

-

Dimethyl Sulfoxide (DMSO)

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add imidazole (e.g., 5.00 g, 73.45 mmol) and sodium hydroxide (e.g., 2.94 g, 73.50 mmol).

-

Dissolution: Add 40 mL of DMSO to the flask.

-

Reaction Initiation: Heat the mixture to 150 °C with vigorous stirring for approximately 2 hours to ensure complete formation of the sodium imidazolate salt.

-

Addition of Electrophile: Cool the mixture to approximately 60 °C. Slowly add 1,4-dibromobutane (e.g., 3.96 g, 18.36 mmol, 0.5 eq relative to imidazole) or the molar equivalent of 1,4-dichlorobutane to the reaction mixture.

-

Reaction Completion: Maintain the temperature at 60-70 °C and continue stirring for 24 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of cold deionized water. A white precipitate of the crude product should form.

-

Isolation: Stir the aqueous suspension for 30 minutes, then collect the white solid by vacuum filtration. Wash the solid thoroughly with deionized water to remove unreacted starting materials and inorganic salts.

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C.

Purification: Crystallization of the Dihydrate

The crude product is purified by recrystallization, a process that leverages differences in solubility to separate the desired compound from impurities. Critically, using an aqueous solvent system for this step allows for the controlled incorporation of water molecules into the crystal lattice to form the stable dihydrate.

Protocol for Recrystallization:

-

Solvent Preparation: Prepare a solvent mixture of ethanol and deionized water (e.g., 1:1 v/v).

-

Dissolution: Place the crude, dried this compound into an Erlenmeyer flask. Add the minimum amount of the hot aqueous ethanol solvent required to fully dissolve the solid.

-

Crystallization: Cover the flask with a watch glass or perforated parafilm and allow it to cool slowly to room temperature. For optimal crystal growth, the solution can then be stored in a refrigerator (4 °C) for 24-48 hours. The slow evaporation of the solvent is key to obtaining well-defined, single crystals.[5]

-

Collection: Collect the resulting needle-like white crystals by vacuum filtration.

-

Final Drying: Air-dry the crystals, as excessive heating can drive off the water of hydration.

Comprehensive Characterization

Definitive identification of the final product and confirmation of its dihydrate form requires a multi-technique analytical approach.

Spectroscopic Analysis

| Technique | Purpose | Expected Results for this compound |